2-Formyl-3-(4-methylphenyl)pyrrole
Description
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-13-12(11)8-14/h2-8,13H,1H3 |
InChI Key |
XPRWZGHXDHVSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC=C2)C=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Pyrrole derivatives, including 2-Formyl-3-(4-methylphenyl)pyrrole, have been investigated for their anticancer properties. Studies indicate that pyrrole-based compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, a study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that exhibited significant anticancer activity against various cancer cell lines, showcasing the potential of pyrrole derivatives as effective anticancer agents .
Antimicrobial Properties
Research has demonstrated that certain pyrrole derivatives possess antimicrobial activity against a range of pathogens. For example, derivatives of 2-formylpyrrole have shown effectiveness against Staphylococcus aureus and Escherichia coli . This suggests that this compound could be explored for developing new antimicrobial agents.
Pharmacological Activities
The compound has also been linked to various pharmacological activities, including anti-inflammatory and analgesic effects. The structure of pyrroles allows for modifications that can enhance their biological activity, making them suitable candidates for drug development .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various functionalization reactions. For instance, it can undergo regioselective functionalization to create novel derivatives with diverse substituents .
Synthesis of Polysubstituted Pyrroles
The compound can be employed in the synthesis of polysubstituted pyrroles, which are important in medicinal chemistry and material science. The ability to selectively functionalize the formyl group allows for the creation of compounds with tailored properties .
Material Science
Conductive Polymers
Research indicates that pyrrole derivatives can be used in the development of conductive polymers. The incorporation of this compound into polymer matrices could enhance their electrical conductivity, making them suitable for applications in electronic devices .
Sensors and Electrochemical Devices
The electrochemical properties of pyrrole derivatives make them promising candidates for sensor applications. The ability to modify their structure allows for the tuning of their sensitivity and selectivity towards different analytes .
Data Tables
| Property/Activity | Details |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell proliferation |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Functionalization Potential | Regioselective reactions yielding diverse derivatives |
| Material Applications | Used in conductive polymers and sensors |
Case Studies
- Anticancer Applications : A study conducted on pyrrolo[2,3-b]pyridine derivatives demonstrated their efficacy against breast cancer cell lines, suggesting similar potential for this compound in anticancer drug development .
- Synthesis of Polysubstituted Pyrroles : Research on the regioselective functionalization of 2-formylpyrrole illustrated how starting materials like this compound could lead to complex polysubstituted products with potential biological activity .
- Sensor Development : A project focused on developing electrochemical sensors using modified pyrrole derivatives showed enhanced sensitivity to glucose detection, indicating a promising application for this compound in biosensing technologies .
Comparison with Similar Compounds
Structural and Electronic Comparisons
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms) vs. pyrrole (five-membered ring with one nitrogen) .
- Substituents: Both share a 4-methylphenyl group, but the pyridazinone lacks the formyl group.
- Bioactivity: The pyridazinone derivative exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation), suggesting aryl substituents may enhance biological activity in heterocycles .
1-(4-Methylphenyl)-1-propanol
- Core Structure : Linear alcohol vs. aromatic heterocycle.
- Substituents : The 4-methylphenyl group is common, but the absence of a heterocyclic ring reduces conjugation and reactivity.
- Physical Properties: Melting point: 23–25°C Boiling point: 145–147°C Solubility: Insoluble in water, soluble in ethanol and acetone . Comparison: The pyrrole derivative likely has lower water solubility due to its aromaticity and substituent effects.
Functional Group Influence
Formyl Group vs. Hydroxyl Group
- 2-Formyl-3-(4-methylphenyl)pyrrole : The formyl group enables nucleophilic addition and condensation reactions (e.g., forming Schiff bases).
- 1-(4-Methylphenyl)-1-propanol: The hydroxyl group supports hydrogen bonding and esterification but lacks electrophilic reactivity.
Physicochemical Properties (Hypothetical Comparison)
Preparation Methods
Regiospecific Bromopyrrole Synthesis
Ethyl 4-bromopyrrole-2-carboxylate serves as a pivotal intermediate, synthesized via trichloroacetylpyrrole derivatization in a two-step process with 90% yield. Bromination at the 4-position ensures subsequent functionalization at the 2- and 3-positions.
Vilsmeier-Haack Formylation Optimization
Formylation of ethyl 4-bromopyrrole-2-carboxylate using Vilsmeier-Haack-Arnold conditions (POCl₃/DMF) demonstrates pronounced solvent dependence. Chlorinated solvents (e.g., dichloroethane) achieve 78–82% yield of ethyl 3-bromo-2-formylpyrrole-5-carboxylate at 25°C, whereas polar aprotic solvents like DMF fail to produce the desired aldehyde. This selectivity arises from the stabilization of the chloroiminium intermediate in non-coordinating solvents.
Table 1: Solvent Optimization for Vilsmeier-Haack Formylation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloroethane | 25 | 82 |
| Chloroform | 25 | 78 |
| DMF | 25 | 0 |
Cyclocondensation with In Situ Formylation
Nitrosation-Acetylation Sequence
Adapting methods from 2-formyl-3,4-dimethyl-5-acetylpyrrole synthesis, 4-methylacetophenone is nitrosated using NaNO₂ in glacial acetic acid at −5°C, followed by acetylation with acetic anhydride and zinc reduction. This generates a 2,5-diacetyl-3-(4-methylphenyl)pyrrole intermediate (62% yield).
Sulfuryl Chloride-Mediated Formylation
The acetyl group at position 2 is selectively oxidized to a formyl group using sulfuryl chloride (0.2 M) in anhydrous glacial acetic acid at 80°C. This exothermic reaction requires careful temperature control to avoid over-oxidation. The final product is isolated via ice-water quenching and recrystallization (petroleum ether), achieving 68% yield.
Key Challenges :
-
Competing oxidation at position 5 necessitates stoichiometric precision.
-
Sulfuryl chloride’s corrosivity demands specialized glassware.
Palladium-Catalyzed Hydrogenation Cyclization
Substitution Reaction for Nitrile Intermediate
A modified approach from 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde synthesis employs 4-methyl-α-bromoacetophenone and 3-oxopropionitrile in ethyl acetate with K₂CO₃. This yields 4-(4-methylphenyl)-2-formyl-4-oxobutyronitrile (74% yield), characterized by its α,β-unsaturated nitrile moiety.
Hydrogenative Cyclization
The nitrile undergoes cyclization in 1,4-dioxane with HZSM-5 and Pd/C (10 wt%) at 80°C under H₂ (1 atm). The HZSM-5 molecular sieve facilitates imine formation, while Pd/C promotes dehydrogenation to aromatize the pyrrole ring. This one-pot method achieves 85% yield, surpassing traditional multi-step routes.
Table 2: Hydrogenation Cyclization Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 1,4-Dioxane | 80 | 18 | 85 |
| Pd/C | THF | 80 | 18 | 72 |
Knorr Pyrrole Synthesis Adaptations
Aminoketone Condensation
Classical Knorr conditions (Zn/HOAc) are modified to incorporate 4-methylbenzaldehyde. Condensation of ethyl acetoacetate with 4-methylbenzaldehyde-derived aminoketone under refluxing ethanol generates a 3-(4-methylphenyl)pyrrole precursor (55% yield).
Directed Formylation
Rieche formylation (HCOOH, HCl) introduces the formyl group at position 2, though competing reactions at position 4 limit yields to 48%. Microwave-assisted Rieche conditions (100°C, 30 min) improve regioselectivity (63% yield).
Comparative Analysis of Methodologies
Table 3: Method Efficacy and Limitations
| Method | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Suzuki | 4 | 58 | Regiospecific, scalable | Pd cost, multi-step |
| Cyclocondensation-Formylation | 3 | 68 | Inexpensive reagents | Hazardous SO₂Cl₂ |
| Hydrogenation Cyclization | 2 | 85 | One-pot, high yield | Requires H₂ pressure |
| Knorr Adaptation | 3 | 48 | Classical approach | Low regioselectivity |
Q & A
Q. How do steric and electronic effects influence the compound’s photophysical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
